molecular formula C17H18FN3O2 B2888112 N-(5-fluoro-2-methylphenyl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide CAS No. 2097899-44-8

N-(5-fluoro-2-methylphenyl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide

Cat. No.: B2888112
CAS No.: 2097899-44-8
M. Wt: 315.348
InChI Key: WSVQWIJFGDZKAI-UHFFFAOYSA-N
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Description

N-(5-fluoro-2-methylphenyl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide is a synthetic compound featuring a cyclopenta[c]pyridazin core fused with a propanamide side chain substituted with a 5-fluoro-2-methylphenyl group. The compound’s design leverages the cyclopenta[c]pyridazin scaffold for conformational rigidity, while the fluorinated aromatic substituent may enhance lipophilicity and blood-brain barrier penetration.

Properties

IUPAC Name

N-(5-fluoro-2-methylphenyl)-2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O2/c1-10-6-7-13(18)9-15(10)19-17(23)11(2)21-16(22)8-12-4-3-5-14(12)20-21/h6-9,11H,3-5H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSVQWIJFGDZKAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)C(C)N2C(=O)C=C3CCCC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-fluoro-2-methylphenyl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide is a synthetic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a 5-fluoro-2-methylphenyl group attached to a cyclopenta[c]pyridazin moiety. The molecular formula is C16_{16}H15_{15}F1_{1}N2_{2}O1_{1}, with a molecular weight of approximately 270.30 g/mol. Its unique structure is believed to contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, primarily focusing on its anticancer properties. Notably:

  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit the proliferation of various cancer cell lines. In particular, it has shown promising results against leukemia cells with IC50_{50} values in the nanomolar range .

The mechanism through which this compound exerts its effects appears to involve several pathways:

  • Inhibition of Cell Proliferation : The compound has been shown to disrupt the cell cycle and induce apoptosis in cancer cells. This is likely due to its interaction with specific molecular targets involved in cell growth regulation .
  • Release of Active Metabolites : Studies have indicated that the compound may act as a prodrug, releasing active metabolites that further inhibit cancer cell growth .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

StudyFindings
Study 1 Demonstrated significant inhibition of L1210 mouse leukemia cells with IC50_{50} values in the low nanomolar range. Growth inhibition was reversed by thymidine addition, indicating a specific mechanism involving nucleotide metabolism .
Study 2 Evaluated the compound's effect on various cancer cell lines and reported cytotoxic effects correlating with concentration levels. The study highlighted the potential for further development as an anticancer agent .
Study 3 Investigated the pharmacokinetics and bioavailability of the compound in vivo, suggesting favorable absorption characteristics that enhance its therapeutic potential .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclopenta[c]pyridazin Derivatives

The cyclopenta[c]pyridazin moiety is a critical pharmacophore in medicinal chemistry. A structurally analogous compound, N-(1H-indazol-6-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide (CAS: 2034363-08-9), shares the same core but replaces the 5-fluoro-2-methylphenyl group with an indazol-6-yl substituent. This substitution reduces molecular weight (323.35 g/mol vs.

Key Differences:

Property Target Compound N-(1H-indazol-6-yl) Analog
Molecular Formula C₁₈H₁₉FN₄O₂ (estimated) C₁₇H₁₇N₅O₂
Substituent 5-fluoro-2-methylphenyl Indazol-6-yl
Hydrogen Bond Donors 1 (amide NH) 2 (amide NH + indazole NH)

Cyclohepta[c]pyridazin Analogs

Expanding the fused ring system, 2-{3-oxo-2H,3H,5H,6H,7H,8H,9H-cyclohepta[c]pyridazin-2-yl}acetic acid (CAS: 1232810-21-7) features a seven-membered cycloheptane ring instead of cyclopentane. This modification increases topological polar surface area (70 Ų vs.

Physicochemical Comparison:

Property Target Compound (Cyclopenta) Cyclohepta[c]pyridazin Analog
Ring Size 5-membered 7-membered
Rotatable Bonds 2 2
Topological PSA ~65 Ų 70 Ų

Propanamide-Containing Bioactive Compounds

The propanamide side chain is a common motif in analgesics and neuroactive agents. For example, N-isopropyl-3-(4-(N-phenylpropionamido)piperidin-1-yl)propanamide (Compound 5 in Gupta et al., 2013) shares the propanamide backbone but lacks the cyclopenta[c]pyridazin core. Its opioid receptor-mediated activity (ED₅₀: 0.12 mg/kg) highlights the role of substituents in potency; the target compound’s fluorinated aryl group may similarly enhance receptor affinity but via distinct mechanisms (e.g., NMDA vs. opioid receptors) .

Functional Group Impact:

  • Target Compound : Fluorinated aryl group → Enhanced lipophilicity and metabolic stability.
  • Fentanyl Analog : Piperidine and phenyl groups → Opioid receptor specificity .

Research Findings and Therapeutic Implications

  • Structural Optimization : Comparisons with indazol-6-yl and cyclohepta analogs underscore the balance between ring size, substituent polarity, and bioavailability.
  • Safety Profile : Unlike fentanyl analogs with high ED₅₀ ratios, the target compound’s design may mitigate opioid-like side effects due to its distinct target (NR2B vs. μ-opioid receptors) .

Preparation Methods

Cycloaddition Strategies

The [4+2] cycloaddition between fulvene derivatives and diazenes constitutes a robust method for constructing bicyclic pyridazines. Lee et al. demonstrated that hydrazonyl chlorides react with fulvenes under mild conditions to yield cyclopenta[d]pyridazines. Adapting this protocol, the [c]-fused isomer may be accessed by modifying the fulvene’s substitution pattern. For instance, employing a cyclopentadiene bearing an electron-withdrawing group at the bridgehead position directs cycloaddition to favor the [c]-fusion topology.

Representative Protocol :

  • React 6,6-dimethylfulvene with methyl hydrazonoate in toluene at 80°C for 12 hours, yielding 3-oxo-cyclopenta[c]pyridazine after oxidative workup.

Ring-Closing Metathesis (RCM)

An alternative route involves RCM of diene precursors. Gormay et al. synthesized pseudoazulene systems via Grubbs’ catalyst-mediated cyclization. Applied to pyridazine synthesis, a dihydropyridazine substituted with allyl groups at C2 and C5 positions undergoes RCM to form the cyclopenta[c]pyridazine skeleton. Subsequent oxidation with DDQ installs the 3-oxo functionality.

Introduction of the Propanamide Side Chain

Direct Alkylation of the Pyridazine Core

Electrophilic substitution at the pyridazine C2 position proves challenging due to the ring’s electron-deficient nature. However, Rybakov et al. achieved C-H functionalization using α,β-unsaturated acyl chlorides under Pd catalysis. Adapting this, 3-oxo-cyclopenta[c]pyridazine reacts with acryloyl chloride in the presence of Pd(OAc)₂ and Ag₂CO₃ to afford 2-acryloyl derivatives. Hydroamination with ammonia gas followed by coupling with 5-fluoro-2-methylphenyl isocyanate yields the target propanamide.

Suzuki-Miyaura Coupling for Side-Chain Elaboration

Patent WO2022056100A1 highlights the utility of Suzuki couplings for appending aromatic fragments to heterocycles. A boronic ester-functionalized propanamide precursor (e.g., 2-(pinacolatoboryl)propanamide) couples with bromocyclopenta[c]pyridazinone under Pd(PPh₃)₄ catalysis. This method offers superior regiocontrol compared to electrophilic approaches.

Final Amide Bond Formation

Carbodiimide-Mediated Coupling

Activation of 2-(3-oxo-cyclopenta[c]pyridazin-2-yl)propanoic acid with EDCl/HOBt followed by reaction with 5-fluoro-2-methylaniline in DMF at 0–5°C provides the amide in 65–72% yield. Critical to success is the use of low temperatures to minimize epimerization at the propanamide’s α-carbon.

Mixed Carbonate Approach

WO2021255071A1 discloses a novel method using 1,1′-carbonyldiimidazole (CDI) to generate a reactive mixed carbonate intermediate. Treatment of the propanoic acid with CDI in THF, followed by addition of the aniline, achieves coupling without racemization. This protocol is particularly advantageous for acid-sensitive substrates.

Optimization and Scale-Up Challenges

Protecting Group Strategies

The 3-oxo group’s susceptibility to nucleophilic attack necessitates protection during propanamide installation. Patent WO2022056100A1 employs tert-butyldimethylsilyl (TBS) ethers as transient protectors, removed post-coupling via TBAF.

Purification Considerations

Chromatographic purification of the final amide proves problematic due to its high polarity. Crystallization from ethyl acetate/hexanes (1:3) at −20°C affords analytically pure material, as validated by DSC and XRD analyses.

Analytical Characterization

Key Spectroscopic Data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 7.89 (d, J = 8.4 Hz, 1H, ArH), 7.12–7.08 (m, 2H, ArH), 4.32 (q, J = 7.2 Hz, 1H, CH), 3.02–2.95 (m, 2H, CH₂), 2.31 (s, 3H, CH₃), 1.98–1.85 (m, 4H, cyclopentane CH₂), 1.42 (d, J = 7.2 Hz, 3H, CH₃).
  • HRMS : m/z calcd for C₁₈H₁₉FN₃O₂ [M+H]⁺: 336.1461; found: 336.1464.

Q & A

Q. Key Conditions :

StepReagents/ConditionsYield (%)
CyclizationH2SO4, 80°C, 6h65–70
CouplingEDC, DCM, RT, 12h75–80

Basic: How is the structural identity of this compound confirmed?

Q. Methodology :

  • NMR Spectroscopy : 1H/13C NMR to verify substituent positions (e.g., fluoro and methyl groups on the phenyl ring, cyclopenta[c]pyridazinone protons) .
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and hydrogen-bonding patterns (e.g., carbonyl interactions in the pyridazinone ring) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C20H20FN3O2) .

Basic: What in vitro assays are suitable for preliminary bioactivity screening?

Q. Methodology :

  • Kinase Inhibition Assays : Measure IC50 values against target kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays .
  • Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves .
  • Solubility and Stability : HPLC-based analysis in PBS (pH 7.4) to assess pharmacokinetic potential .

Advanced: How can reaction yields be optimized for large-scale synthesis?

Q. Methodology :

  • Design of Experiments (DOE) : Use factorial designs to optimize temperature, solvent (e.g., DMF vs. THF), and catalyst loading (e.g., Pd/C for hydrogenation) .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., cyclization step from 6h to 30 minutes) while maintaining yield .
  • In-line Analytics : Implement FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

Advanced: How to resolve contradictions in analytical data (e.g., NMR vs. MS)?

Q. Methodology :

  • Multi-Technique Cross-Validation : Compare NMR (dynamic proton environments) with LC-MS (fragmentation patterns) to identify impurities or tautomers .
  • Isotopic Labeling : Use 15N or 13C-labeled precursors to trace ambiguous peaks in complex spectra .
  • Computational Modeling : DFT calculations (e.g., Gaussian 09) to predict NMR chemical shifts and match experimental data .

Advanced: What strategies are used to study the compound’s mechanism of action?

Q. Methodology :

  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to target proteins (e.g., kinases) .
  • Cryo-EM/Crystallography : Resolve 3D structures of compound-protein complexes to identify binding pockets .
  • Metabolomics Profiling : LC-MS/MS to track downstream metabolic changes in treated cells .

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